5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
Overview
Description
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine: is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methoxy group at the 5th position, a methoxyphenylsulfanyl group at the 4th position, and a phenyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methoxyphenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a methoxyphenylthiol is reacted with the pyrimidine core, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with the pyrimidine core in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyphenylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenylsulfanyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
- 4-Methoxy-2-[(4-methoxyphenyl)sulfanyl]pyrimidine
- 5-Methoxy-2-[(4-methoxyphenyl)sulfanyl]pyrimidine
- 4-[(2-Methoxyphenyl)sulfanyl]-2-phenylpyrimidine
Uniqueness: 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is unique due to the specific positioning of the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and phenyl groups in specific positions on the pyrimidine ring can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .
Biological Activity
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure which includes a methoxy group and a sulfanyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2S. Its structural features contribute significantly to its biological activity, enabling interactions with various biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C17H18N2O2S |
Molecular Weight | 306.40 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in metabolic pathways. The methoxy and sulfanyl groups enhance binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant effects. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable pharmacological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired.
Table 1: Enzyme Inhibition Potency
Case Studies and Research Findings
Research into similar pyrimidine derivatives has shown promising results regarding their biological activities:
- Anti-inflammatory Activity : Compounds structurally similar to this compound have demonstrated potent anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values reported for these compounds were comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : Various studies have evaluated the antimicrobial properties of pyrimidine derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-releasing substituents has been linked to enhanced antimicrobial efficacy .
- Structure–Activity Relationships (SAR) : Investigations into the SAR of pyrimidine derivatives reveal that specific substitutions at various positions on the pyrimidine ring can significantly affect their biological activity, including enzyme inhibition and antimicrobial properties .
Future Directions
Further research is warranted to elucidate the exact mechanisms of action of this compound and to explore its therapeutic potential across various disease models. Studies focusing on pharmacokinetics, toxicity, and long-term effects will be crucial for advancing this compound into clinical applications.
Properties
IUPAC Name |
5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-14-10-6-7-11-16(14)23-18-15(22-2)12-19-17(20-18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPSZTZMXHJHPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326376 | |
Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822281 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477872-60-9 | |
Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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